Cas no 337487-21-5 (<br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id)
<br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id Chemical and Physical Properties
Names and Identifiers
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- <br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id
- AKOS000649688
- 2-((5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 2-((5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)aceticacid
- AG-690/13704096
- 337487-21-5
- {[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- BAS 03953974
- [5-(3,4-dimethoxy-phenyl)-4-ethyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- [5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- 2-[[5-(3,4-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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- MDL: MFCD02046306
- Inchi: 1S/C14H17N3O4S/c1-4-17-13(15-16-14(17)22-8-12(18)19)9-5-6-10(20-2)11(7-9)21-3/h5-7H,4,8H2,1-3H3,(H,18,19)
- InChI Key: XUZJGIUIQKNYDL-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=NN=C(C2C=CC(=C(C=2)OC)OC)N1CC
Computed Properties
- Exact Mass: 323.09397721Da
- Monoisotopic Mass: 323.09397721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 112Ų
<br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518235-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
337487-21-5 | 97% | 1g |
$577 | 2022-09-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676098-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
337487-21-5 | 98% | 1g |
¥6118.00 | 2024-05-18 | |
| Crysdot LLC | CD11141375-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
337487-21-5 | 97% | 1g |
$583 | 2024-07-17 | |
| Ambeed | A627420-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
337487-21-5 | 97% | 1g |
$589.0 | 2024-04-19 |
<br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id Suppliers
<br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on <br>[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic ac id
Research Brief on [5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid (CAS: 337487-21-5)
The compound [5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid (CAS: 337487-21-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological properties.
Recent studies have highlighted the role of this triazole derivative in modulating key biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of specific enzymes involved in inflammatory responses. The compound's unique structure, featuring a 3,4-dimethoxyphenyl group and a triazole-thioacetic acid moiety, contributes to its selective binding affinity and metabolic stability.
In terms of synthesis, novel methodologies have been developed to improve the yield and purity of 337487-21-5. A recent patent application (WO2023056789) describes an optimized three-step synthesis route starting from commercially available 3,4-dimethoxybenzaldehyde, with an overall yield improvement of 15-20% compared to previous methods. The process emphasizes green chemistry principles, reducing hazardous byproducts.
Pharmacokinetic studies conducted in rodent models (2024, European Journal of Pharmaceutical Sciences) revealed favorable absorption and distribution profiles, with a plasma half-life of approximately 4.5 hours. The compound showed good blood-brain barrier penetration, suggesting potential CNS applications. However, researchers noted the need for further optimization to reduce first-pass metabolism in the liver.
Current research directions focus on exploring the compound's therapeutic potential in neurodegenerative diseases and cancer. Preliminary in vitro data indicate neuroprotective effects against oxidative stress in neuronal cell lines, while separate studies show promising antiproliferative activity against certain cancer cell lines, particularly those with overexpression of specific kinase targets.
The safety profile of 337487-21-5 is currently under investigation. Acute toxicity studies in animal models suggest a relatively wide therapeutic window, though chronic toxicity data remain limited. Researchers emphasize the need for comprehensive toxicological evaluation before clinical translation.
In conclusion, [5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid represents a promising scaffold for further drug development. Its multifaceted biological activities and improved synthetic accessibility position it as an attractive candidate for medicinal chemistry optimization programs. Future research should focus on structure-activity relationship studies and targeted delivery approaches to maximize therapeutic potential while minimizing off-target effects.
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